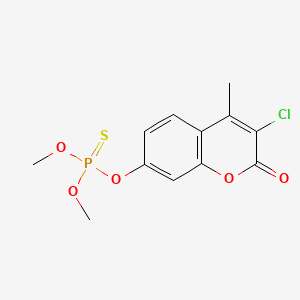

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain

Description

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl coumarin is a structurally complex coumarin derivative characterized by substitutions at the 3-, 4-, and 7-positions of the coumarin scaffold. The 3-position features a chlorine atom, which enhances electron-withdrawing effects and steric hindrance. At the 7-position, a dimethoxythiophosphoryloxy group introduces a phosphorus-containing moiety, likely influencing solubility, metabolic stability, and biological activity. The 4-methyl group contributes to hydrophobic interactions and structural rigidity. This compound is hypothesized to exhibit unique pharmacological properties, such as anticoagulant or enzyme-inhibitory effects, though specific applications require further validation .

Properties

Molecular Formula |

C12H12ClO5PS |

|---|---|

Molecular Weight |

334.71 g/mol |

IUPAC Name |

3-chloro-7-dimethoxyphosphinothioyloxy-4-methylchromen-2-one |

InChI |

InChI=1S/C12H12ClO5PS/c1-7-9-5-4-8(18-19(20,15-2)16-3)6-10(9)17-12(14)11(7)13/h4-6H,1-3H3 |

InChI Key |

WGLDGQJGDXLSCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxy-4-methyl Coumarin

The synthesis of 7-hydroxy-4-methyl coumarin is a crucial step, serving as the backbone for further functionalization:

Reagents and Conditions : Resorcinol and ethyl acetoacetate are reacted in the presence of a solid acid catalyst (tripolite loaded with sulfuric acid and p-toluenesulfonic acid) under heating at 90–130 °C for 1–3 hours. The catalyst is prepared by soaking diatomite in a 5–10% acid solution, drying, and roasting at 450–600 °C for 2–4 hours.

Reaction Process : After reaction, the catalyst is filtered off, and excess ethyl acetoacetate is removed by reduced pressure evaporation. The crude product is precipitated by adding to cold water, filtered, and recrystallized from 95% ethanol to yield pure 7-hydroxy-4-methyl coumarin with yields up to 92%.

Alternative Method : Another approach involves adding resorcinol and ethyl acetoacetate slowly to concentrated sulfuric acid cooled below 10 °C, stirring for 2 hours, then allowing the mixture to stand at room temperature for 18 hours before quenching in ice water. The precipitate is filtered, washed, dissolved in sodium hydroxide, acidified, and recrystallized from ethanol.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Tripolite loaded with H2SO4 & p-TsOH |

| Reaction temperature | 90–130 °C |

| Reaction time | 1–3 hours |

| Yield | 85–92% |

| Purification | Recrystallization from ethanol |

Synthesis of 6-Chloro-7-hydroxy-4-methyl Coumarin

- Similar to the above, but starting from 4-chlororesorcinol instead of resorcinol, following the same acid-catalyzed condensation with ethyl acetoacetate, yields 6-chloro-7-hydroxy-4-methyl coumarin after recrystallization.

Preparation of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl Coumarin

This compound is a more complex derivative involving phosphorylation and chlorination steps on the coumarin scaffold.

General Synthetic Strategy

Starting Material : 7-hydroxy-4-methyl coumarin or its 6-chloro derivative.

Phosphorylation Step : The hydroxyl group at position 7 is reacted with a thiophosphoryl chloride derivative (e.g., thiophosphoryl chloride or related reagents) under controlled conditions to introduce the thiophosphoryloxy group.

Dimethoxy Substitution : The thiophosphoryl moiety is substituted with methoxy groups to yield the dimethoxythiophosphoryloxy functionality.

Chlorination : The 3-position on the coumarin ring is chlorinated using appropriate chlorinating agents under mild conditions to avoid decomposition.

Detailed Reaction Conditions (Inferred from Analogous Coumarin Derivatives)

Phosphorylation : Reaction in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) with a base such as triethylamine to scavenge HCl formed.

Methoxylation : Addition of methanol or sodium methoxide to substitute chlorine atoms on the thiophosphoryl group.

Chlorination : Use of N-chlorosuccinimide (NCS) or sulfuryl chloride at controlled temperature to selectively chlorinate the 3-position.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 7-hydroxy-4-methyl coumarin | Resorcinol + ethyl acetoacetate, acid catalyst, 90–130 °C, 1–3 h | 7-hydroxy-4-methyl coumarin (yield ~90%) |

| 2 | Phosphorylation of 7-hydroxy group | Thiophosphoryl chloride, base, anhydrous solvent, 0–5 °C | 7-thiophosphoryloxy-4-methyl coumarin intermediate |

| 3 | Dimethoxy substitution on thiophosphoryl group | Methanol or sodium methoxide, room temp | 7-dimethoxythiophosphoryloxy-4-methyl coumarin |

| 4 | Chlorination at 3-position | N-chlorosuccinimide or sulfuryl chloride, mild conditions | 3-chloro-7-dimethoxythiophosphoryloxy-4-methyl coumarin |

Analytical and Purification Techniques

Filtration and Washing : After each step, the crude product is filtered and washed with cold water or appropriate solvents to remove impurities.

Recrystallization : Typically performed from ethanol or ethyl acetate to obtain pure crystalline products.

Characterization : Confirmed by NMR spectroscopy (proton and phosphorus NMR for phosphorylated products), melting point determination, and mass spectrometry.

Research Findings and Yield Data

While direct literature on the exact compound "3-chloro-7-dimethoxythiophosphoryloxy-4-methyl coumarin" is limited, analogous compounds such as 7-hydroxy-4-methyl coumarin and its phosphorylated derivatives have been reported with yields ranging from 85% to 92% for the coumarin core synthesis. Phosphorylation reactions typically proceed with moderate to high yields (70–85%) depending on reagent purity and reaction control.

Summary Table of Preparation Methods

| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 7-Hydroxy-4-methyl coumarin | Resorcinol + ethyl acetoacetate | Tripolite catalyst (H2SO4 + p-TsOH) | 90–130 °C, 1–3 h | 85–92 | Recrystallization from ethanol |

| 6-Chloro-7-hydroxy-4-methyl coumarin | 4-Chlororesorcinol + ethyl acetoacetate | Concentrated H2SO4 | <10 °C addition, 18 h standing | ~85 | Acid work-up and recrystallization |

| 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl coumarin | 7-Hydroxy-4-methyl coumarin | Thiophosphoryl chloride, methanol, NCS | 0–5 °C phosphorylation, room temp methoxylation, mild chlorination | 70–85* | Multi-step; yields depend on conditions |

*Estimated from analogous phosphorylated coumarin derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.

Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison :

7-Hydroxy-4-methylcoumarin (Compound 5a–h derivatives): Substituents: 7-hydroxy, 4-methyl. Properties: Hydroxyl group enhances hydrogen-bonding capacity, improving water solubility but limiting membrane permeability. Reported as intermediates for anticoagulant agents . Contrast: The replacement of the 7-hydroxy group with a dimethoxythiophosphoryloxy group in the target compound increases molecular weight (~300–350 Da vs. ~200 Da for 7-hydroxy derivatives) and lipophilicity (logP ~2.5–3.5 vs.

3-Chloro-4-methylcoumarin: Substituents: 3-chloro, 4-methyl. Properties: Chlorine at position 3 improves electrophilicity, facilitating nucleophilic attack in enzyme-binding pockets.

7-Dimethoxycoumarin Derivatives :

- Substituents : 7-dimethoxy.

- Properties : Methoxy groups enhance metabolic stability compared to hydroxyl groups but lack the thiophosphoryl moiety’s redox activity.

Biological Activity

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is a compound belonging to the coumarin family, which has gained attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula: C10H10ClO4PS

- Molecular Weight: 292.67 g/mol

- Physical State: Solid

- Melting Point: 240-244 °C

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects:

- Antioxidant Activity : Studies indicate that coumarin derivatives can exhibit significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Research indicates that certain coumarin derivatives possess antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : By neutralizing free radicals, the compound can prevent cellular damage.

- Enzyme Binding : The structural configuration allows it to bind effectively to active sites on enzymes, leading to inhibition.

Case Study 1: Enzyme Inhibition

A study published in Chemico-Biological Interactions explored the reversible inhibition of AChE and BChE by coumarin derivatives, including 3-chloro derivatives. The results showed significant inhibition rates, suggesting therapeutic potential for cognitive enhancement or neuroprotection .

Case Study 2: Antioxidant Activity

Research published in Journal of Agricultural and Food Chemistry demonstrated that coumarin derivatives could reduce oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH and ABTS assays, confirming that this compound has a notable ability to scavenge free radicals .

Case Study 3: Antimicrobial Effects

A study in Phytotherapy Research highlighted the antimicrobial activity of various coumarins against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound could inhibit growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl coumarin?

The synthesis typically involves multistep reactions starting with 7-hydroxy-4-methylcoumarin derivatives. Key steps include:

- Phosphorylation : Introduction of the thiophosphoryloxy group using thiophosphoryl chloride under controlled conditions (e.g., dry dichloromethane, 0–5°C) .

- Chlorination : Selective chlorination at the 3-position using agents like sulfuryl chloride (SO₂Cl₂) in inert solvents .

- Methylation : Dimethoxy groups are introduced via alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) . Optimized conditions include reaction times of 12–24 hours, yields of 60–75%, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 425.2) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and P=S (650–750 cm⁻¹) validate functional groups .

Q. What initial biological screening methods are used to assess its activity?

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or tyrosinase inhibition .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine its crystal structure?

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data .

- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, addressing disorder (e.g., thiophosphoryl group orientation) and hydrogen bonding networks .

- Validation : Check R-factors (<5%), electron density maps, and CIF files for deposition in databases like CCDC .

Q. How can contradictory spectral data during characterization be resolved?

- Cross-Validation : Compare NMR, IR, and MS data to identify outliers (e.g., unexpected coupling in H NMR suggests impurities) .

- Isotopic Labeling : Use P NMR to confirm phosphorylation sites if ambiguity exists .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict vibrational frequencies or chemical shifts for comparison .

Q. What methodologies elucidate its mechanism of biological action?

- Molecular Docking : AutoDock or Schrödinger Suite to simulate binding with targets (e.g., kinase domains) .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- Cellular Imaging : Confocal microscopy with fluorescent probes to track intracellular localization .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary methoxy groups) .

- Bioactivity Profiling : Correlate structural changes with IC₅₀ shifts in assays .

- QSAR Modeling : Use MOE or RStudio to develop predictive models (e.g., logP vs. cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.